
N-methyl-4-(methylamino)-N-phenylpyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-4-(methylamino)-N-phenylpyridine-3-sulfonamide is a chemical compound with a complex structure that includes a pyridine ring, a sulfonamide group, and methyl and phenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-(methylamino)-N-phenylpyridine-3-sulfonamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:
Nitration and Reduction: The pyridine ring can be nitrated and then reduced to introduce amino groups.
Methylation: Methyl groups are introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions with optimized conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-(methylamino)-N-phenylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-methyl-4-(methylamino)-N-phenylpyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-methyl-4-(methylamino)-N-phenylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-methyl-4-nitroaniline: Shares the N-methyl and aromatic amine groups but differs in the presence of a nitro group instead of a sulfonamide group.
N-methyl-4-(methylamino)picolinamide: Similar in having a methylamino group but differs in the overall structure and functional groups.
Uniqueness
N-methyl-4-(methylamino)-N-phenylpyridine-3-sulfonamide is unique due to its combination of a pyridine ring, sulfonamide group, and specific substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.
Properties
Molecular Formula |
C13H15N3O2S |
|---|---|
Molecular Weight |
277.34 g/mol |
IUPAC Name |
N-methyl-4-(methylamino)-N-phenylpyridine-3-sulfonamide |
InChI |
InChI=1S/C13H15N3O2S/c1-14-12-8-9-15-10-13(12)19(17,18)16(2)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,14,15) |
InChI Key |
XSDNGNHYPNCLFN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=NC=C1)S(=O)(=O)N(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methanol](/img/structure/B13006287.png)
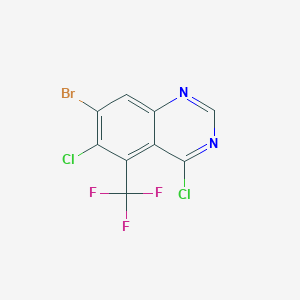
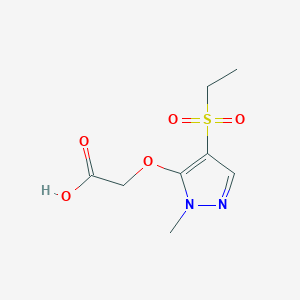
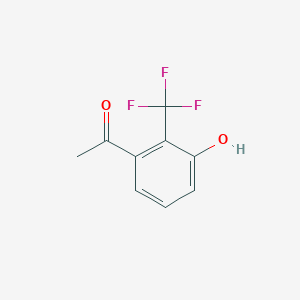
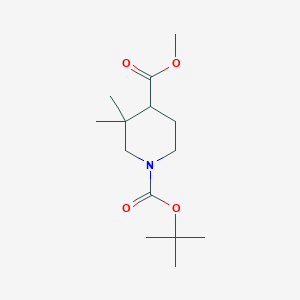
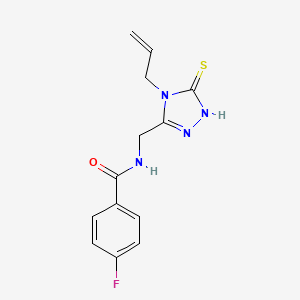
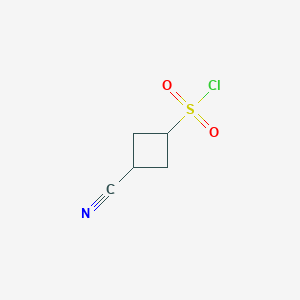

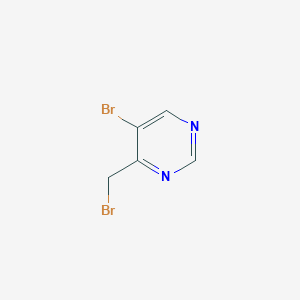

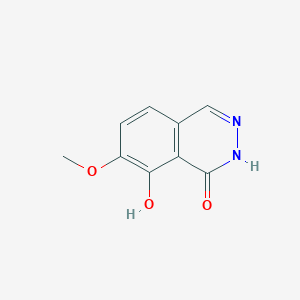
![6-Chloro-4,5-dihydro-3H-benzo[c]azepine](/img/structure/B13006376.png)
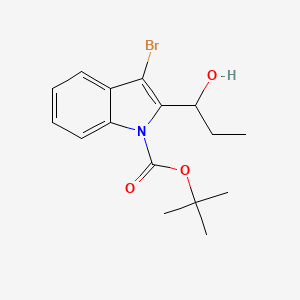
![4-Chloro-2-methylfuro[2,3-d]pyrimidine](/img/structure/B13006386.png)
